molecular formula C13H13F2N6O4P B1673567 Fosfluconazole CAS No. 194798-83-9

Fosfluconazole

货号: B1673567
CAS 编号: 194798-83-9
分子量: 386.25 g/mol
InChI 键: GHJWNRRCRIGGIO-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

化学反应分析

Enzymatic Hydrolysis to Fluconazole

Fosfluconazole's defining reaction is the hydrolysis of its phosphate ester bond by phosphatase enzymes, converting it into fluconazole. This reaction occurs efficiently in vivo, particularly in tissues with high phosphatase activity:

  • Mechanism :
    Phosphatases cleave the phosphate group via nucleophilic attack, releasing fluconazole and phosphoric acid (Figure 1). The reaction is regioselective, targeting the labile phosphate ester bond .

  • Key Findings :

    • Hydrolysis rates are significantly faster in tissues (kidney, liver, lung) compared to chemical hydrolysis in solution .

    • In vitro studies show this compound's half-life in plasma is ~2.5 hours, while in vivo conversion to fluconazole achieves >90% bioavailability within 24 hours .

    • Renal impairment does not affect hydrolysis efficiency, as phosphatases remain active even in compromised kidneys .

In Vitro Stability and Non-Enzymatic Hydrolysis

Under non-biological conditions, this compound exhibits stability, with hydrolysis requiring acidic or alkaline catalysis:

Condition Hydrolysis Rate Constant (h⁻¹)Half-Life (h)
pH 7.4 (37°C)0.01257.8
pH 1.2 (simulated gastric fluid)0.0858.2
pH 8.0 (simulated intestinal fluid)0.04316.1

Data derived from enzymatic assays and stability studies .

  • Implications :
    The compound’s stability in neutral pH ensures minimal premature hydrolysis during storage or administration.

Pharmacokinetic Conversion Profile

Clinical studies demonstrate rapid and near-complete conversion to fluconazole post-administration:

Parameter This compound (1000 mg IV)Fluconazole (800 mg IV)
AUC₀–24h (µg·h/mL)572 ± 100.5608 ± 115.4
Cₘₐₓ (µg/mL)32.1 ± 4.3833.6 ± 6.11
Urinary Excretion (%)0.7 ± 0.4161.2 ± 8.9

Adapted from pharmacokinetic trials in healthy volunteers .

  • Key Observations :

    • This compound's low urinary excretion (0.7%) confirms efficient tissue-based hydrolysis.

    • Fluconazole’s pharmacokinetic profile mirrors that of this compound-derived drug, validating complete conversion .

Role of Phosphatase Isoenzymes

Tissue-specific phosphatases govern hydrolysis efficiency:

  • Alkaline Phosphatase (ALP) :
    Predominant in kidney proximal tubules, ALP accounts for ~70% of this compound hydrolysis .

  • Acid Phosphatase :
    Contributes to hepatic conversion, albeit at a slower rate (20–30% of total activity) .

Inhibitor Studies :

  • EDTA (ALP inhibitor) reduces hydrolysis by 85% in renal homogenates .

  • Tartrate (acid phosphatase inhibitor) decreases hepatic conversion by 40% .

Synthetic and Analytical Considerations

While this compound’s synthesis is proprietary, key reactions include:

  • Phosphorylation of Fluconazole :
    Fluconazole reacts with phosphoryl chloride (POCl₃) under controlled conditions to form the phosphate ester .

  • Purification :
    Chromatographic techniques (e.g., reverse-phase HPLC) ensure ≥99% purity, critical for consistent hydrolysis rates .

Stability in Biological Matrices

  • Plasma : No significant degradation occurs over 24 hours at 4°C .

  • Whole Blood : Hemoglobin and erythrocyte phosphatases accelerate hydrolysis (t₁/₂ = 1.8 hours) .

Impact of Deuterium Substitution

Deuterated analogs of fluconazole (e.g., D₃-fluconazole) exhibit altered hydrolysis kinetics when derived from this compound:

  • Deuterium Isotope Effect :
    Kₐ (deuterated) = 0.67 × Kₐ (non-deuterated), indicating slower enzymatic cleavage due to C-D bond stability .

Comparative Metabolism with Fluconazole

Unlike fluconazole, which undergoes minimal hepatic metabolism, this compound’s hydrolysis is the sole metabolic pathway:

Property This compoundFluconazole
Primary Metabolic RoutePhosphatase hydrolysisRenal excretion
CYP450 InvolvementNoneMinimal (CYP2C9/19)
Prodrug ActivationRequiredNot applicable

Data synthesized from multiple studies .

科学研究应用

Pharmacokinetics

Fosfluconazole is designed to enhance the bioavailability of fluconazole, allowing for effective treatment with smaller volumes of intravenous administration. The pharmacokinetic properties indicate that less than 1% of this compound is excreted unchanged in urine, with approximately 85.6% converted to fluconazole and eliminated as such . Studies have shown that multiple bolus injections of this compound can achieve equivalent systemic exposure to fluconazole, particularly beneficial in emergency settings where rapid therapeutic levels are critical .

Key Pharmacokinetic Parameters

ParameterValue
Bioavailability96.8% (90% CI: 94.5-99.2)
Cmax,ss Ratio98.3% (90% CI: 93.3-103.5)
Half-life~2.5 hours
Volume of Distribution0.17 L/kg

Treatment of Systemic Fungal Infections

This compound is primarily indicated for the treatment of serious systemic fungal infections caused by species such as Candida and Cryptococcus neoformans. Its effectiveness is comparable to fluconazole after metabolic conversion in vivo . The rapid achievement of therapeutic plasma concentrations is crucial for treating life-threatening infections, making this compound a valuable option in critical care settings.

Prophylaxis in Vulnerable Populations

A notable application of this compound is its use as a prophylactic agent against invasive fungal infections in very low birth weight infants with central vascular access. A retrospective case series study involving 23 infants demonstrated that daily administration of this compound at a dose of 6 mg/kg was well tolerated, with no cases of fungal infection reported during the catheter placement period . The study also indicated no significant adverse effects on liver or renal function.

Case Series: Antifungal Prophylaxis in Very Low Birth Weight Infants

  • Study Design : Retrospective case series
  • Population : 23 very low birth weight infants
  • Intervention : this compound administered intravenously at a dose of 6 mg/kg daily
  • Outcome : No fungal infections detected; all infants were alive at discharge; no significant liver or renal function changes observed.

This study highlights the safety and efficacy of this compound in preventing invasive fungal infections in a high-risk population, supporting its use in clinical practice.

生物活性

Fosfluconazole, a prodrug of fluconazole (FLCZ), is designed to enhance the pharmacokinetics and therapeutic efficacy of its active form. This article delves into the biological activity of this compound, exploring its pharmacokinetics, antifungal efficacy, and potential applications in clinical settings.

Overview of this compound

This compound is a phosphate prodrug that is rapidly converted to fluconazole upon administration. Its primary advantage lies in its increased solubility, which allows for a reduced volume of intravenous solution compared to fluconazole. This characteristic is particularly beneficial in clinical scenarios where fluid management is critical .

Pharmacokinetics

The pharmacokinetic profile of this compound has been extensively studied. Key findings from various studies include:

  • Bioavailability : this compound exhibits high bioavailability, with estimates around 96.8% for fluconazole derived from this compound .
  • Elimination : Less than 1% of the administered dose is excreted unchanged in urine; approximately 85.6% is eliminated as fluconazole .
  • Dosing Regimens : Studies have shown that administering loading doses can expedite the achievement of steady-state plasma concentrations, enhancing therapeutic effectiveness .

Table 1: Pharmacokinetic Parameters of this compound

ParameterThis compound Dosing (n = 23)
AUC (µg ml⁻¹ h)185 (181) ± 40.4
Clearance (CL)1.29 ± 0.311 ml min⁻¹ kg⁻¹
Half-life (t₁/₂,z)2.5 ± 0.35 h
Mean Residence Time (MRT)2.3 ± 0.44 h
Volume of Distribution (Vₛₛ)0.17 ± 0.027 l kg⁻¹

Antifungal Efficacy

This compound's antifungal activity has been evaluated against various pathogens, including Candida species and Cryptococcus neoformans. Although it is generally less potent than fluconazole, it still demonstrates significant antifungal properties.

  • In Vitro Studies : In vitro analyses indicate that this compound is at least 25-fold less potent against certain Candida species compared to fluconazole . However, it still plays a crucial role in antifungal therapy due to its pharmacokinetic advantages.
  • Resistance Patterns : Research has shown that this compound can be effective against azole-resistant strains of Candida albicans and other fungi, making it a valuable option in the face of increasing antifungal resistance .

Case Study Insights

A clinical study involving healthy volunteers assessed the pharmacokinetics and safety profile of this compound after multiple intravenous doses. The results indicated that this compound did not accumulate after repeated dosing, and adverse effects were similar across different treatment regimens . This suggests a favorable safety profile for long-term use.

Potential Applications

This compound's enhanced solubility and bioavailability make it an attractive candidate for treating severe fungal infections, particularly in patients who may require rapid therapeutic intervention or have fluid management issues.

  • Combination Therapy : Recent studies suggest that combining this compound with other agents may enhance its antifungal efficacy, particularly against resistant strains . Further exploration into combination therapies could yield promising results in clinical settings.

属性

IUPAC Name

[2-(2,4-difluorophenyl)-1,3-bis(1,2,4-triazol-1-yl)propan-2-yl] dihydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13F2N6O4P/c14-10-1-2-11(12(15)3-10)13(25-26(22,23)24,4-20-8-16-6-18-20)5-21-9-17-7-19-21/h1-3,6-9H,4-5H2,(H2,22,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHJWNRRCRIGGIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)F)C(CN2C=NC=N2)(CN3C=NC=N3)OP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13F2N6O4P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3048601
Record name Fosfluconazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3048601
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

386.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

194798-83-9
Record name Fosfluconazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=194798-83-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Fosfluconazole [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0194798839
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Fosfluconazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3048601
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name FOSFLUCONAZOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3JIJ299EWH
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

A slurry of the compound of step (a) (9.80 g, 17.3 mmol), 5% palladium on carbon catalyst (50% wet, 1.0 g) and sodium hydroxide (1.38 g, 34.6 mmol) in water (26 ml) was hydrogenated at room temperature and 414 kPa (60 p.s.i.) for 20 hours. The solution was filtered through a pad of celite (trade mark) and washed with water (5 ml). The toluene was separated and the aqueous phase cooled to 0° C. whereupon sulphuric acid (1.70 g, 17.3 mmol) was added. The resulting slurry was granulated at 0° C. for 1 hour and then filtered, washed with water (2×5 ml) and dried under vacuum at 50° C. to give the title compound (5.80 g, 87%). m.p. 223-224° C.
Quantity
9.8 g
Type
reactant
Reaction Step One
Quantity
1.38 g
Type
reactant
Reaction Step Two
Quantity
1.7 g
Type
reactant
Reaction Step Three
Quantity
1 g
Type
catalyst
Reaction Step Four
Name
Quantity
26 mL
Type
solvent
Reaction Step Five
Yield
87%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Fosfluconazole
Reactant of Route 2
Fosfluconazole
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
Fosfluconazole
Reactant of Route 4
Fosfluconazole
Reactant of Route 5
Fosfluconazole
Reactant of Route 6
Fosfluconazole
Customer
Q & A

Q1: How does fosfluconazole exert its antifungal effect?

A1: this compound itself does not possess inherent antifungal activity. [] It acts as a prodrug, undergoing rapid hydrolysis by alkaline phosphatase in vivo to release the active moiety, fluconazole. [, ] Fluconazole, a triazole antifungal, inhibits the cytochrome P450 enzyme 14α-demethylase (CYP51) in fungi. [, ] This inhibition disrupts the conversion of lanosterol to ergosterol, a crucial component of the fungal cell membrane, ultimately leading to fungal cell death.

Q2: What is the molecular formula and weight of this compound?

A2: The molecular formula of this compound is C17H17F2N6O4P. Its molecular weight is 454.34 g/mol. []

Q3: What is the solubility profile of this compound?

A3: this compound exhibits high water solubility, a key advantage over fluconazole, allowing for administration in smaller fluid volumes – particularly beneficial for patients requiring fluid management, such as infants. [, , ]

Q4: How is this compound metabolized in the body?

A4: this compound is rapidly converted to fluconazole primarily by alkaline phosphatase. [, , ] This conversion is efficient and appears unaffected by hepatic impairment. [] Less than 4% of this compound is excreted unchanged in the urine, indicating near-complete conversion to fluconazole. [, ]

Q5: Does hepatic function impact this compound pharmacokinetics?

A6: While hepatic impairment may lead to slightly faster conversion of this compound to fluconazole, it does not significantly affect the overall pharmacokinetic parameters of fluconazole. [] This suggests that dosage adjustments for this compound may not be necessary in patients with mild to moderate hepatic impairment.

Q6: How does the pharmacokinetic profile of this compound compare to fluconazole after multiple doses?

A7: Multiple administrations of this compound and fluconazole demonstrate equivalent systemic exposure to fluconazole. [] Implementing a two-loading dose regimen of this compound leads to faster achievement of steady-state fluconazole plasma concentrations compared to a single loading dose or no loading dose. [, ]

Q7: How do fluconazole concentrations in serum and saliva compare after this compound administration?

A8: Following a single intravenous bolus injection of this compound, fluconazole concentrations in serum and saliva show a strong correlation. [, ] This suggests that saliva could be a reliable alternative for therapeutic drug monitoring of fluconazole.

Q8: What are the potential advantages of this compound over fluconazole in clinical settings?

A9: The primary advantage of this compound lies in its high water solubility. [, , ] This property allows for administration in smaller fluid volumes compared to fluconazole, which can be critical for patients on fluid restrictions, such as neonates or critically ill individuals. [, ]

Q9: Has the efficacy and safety of this compound been evaluated in clinical trials?

A10: Clinical trials have shown this compound to be effective and safe for treating deep-seated mycosis caused by Candida and Cryptococcus species. [] A two-day loading dose regimen demonstrated efficacy rates of 73.8% in domestic Phase III studies and 91.7% in foreign Phase III studies. []

Q10: What are the reported adverse events associated with this compound administration?

A11: Adverse events reported in clinical trials were generally mild to moderate in intensity, with no clear relationship to the degree of renal impairment. [, ] No severe or serious adverse events were observed, and the drug was generally well-tolerated.

Q11: Are there specific patient populations where this compound use is particularly beneficial?

A12: this compound's high solubility makes it particularly useful in patients requiring strict fluid management, such as very low birth weight infants. [, ] Studies have investigated its use as antifungal prophylaxis in these infants, with promising results regarding safety and tolerability. []

Q12: Are there known drug interactions with this compound?

A13: As this compound is rapidly converted to fluconazole, it is expected to share similar drug interaction profiles. Fluconazole is primarily metabolized by CYP3A4 and can interact with drugs that are substrates, inducers, or inhibitors of this enzyme. [, ] Co-administration with cyclosporin A, for example, can significantly increase cyclosporin A concentrations. []

Q13: Has resistance to this compound or fluconazole been reported?

A14: Resistance to fluconazole, typically through mutations in the target enzyme CYP51 or upregulation of drug efflux pumps, has been reported. [, ] It is expected that resistance mechanisms for fluconazole would also apply to this compound due to its conversion to the active moiety.

Q14: What analytical techniques are used to study this compound and its metabolites?

A15: Various analytical methods are employed to characterize and quantify this compound and fluconazole in biological samples. These include high-performance liquid chromatography (HPLC) [, ], often coupled with mass spectrometry (LC-MS/MS) [], for sensitive and specific detection.

Q15: What are some areas of ongoing research and development related to this compound?

A17: Research continues to explore optimal dosing strategies for this compound in specific patient populations, particularly neonates and infants. [] Additionally, investigations into potential drug interactions, long-term safety profiles, and the emergence of resistance remain crucial areas of focus.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。